2-Fluoro-3-(trifluoromethyl)mandelic acid
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Overview
Description
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the aromatic ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethyl groups, which impart enhanced stability, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6F4O3 |
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Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
NYDOINYVIKLEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)O |
Origin of Product |
United States |
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